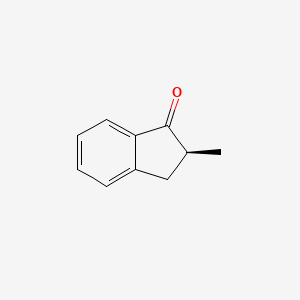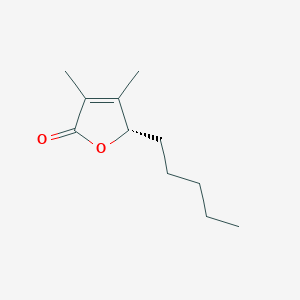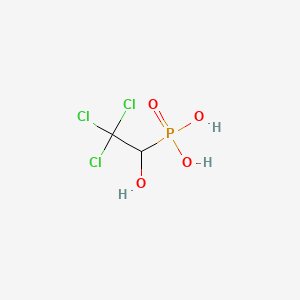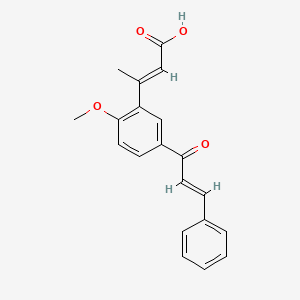
3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 280-791-9, also known as 3-ethyl-2-[3-[1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl)-5-oxo-2H-1,2,4-triazol-4-yl]propyl]-1,3-dihydro-2H-1,2,4-triazol-5-one, is a chemical compound with a complex molecular structure. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 280-791-9 involves multiple steps, starting with the preparation of the triazole ring. The reaction typically involves the cyclization of appropriate precursors under controlled conditions. The key steps include:
Formation of the triazole ring: This is achieved by reacting hydrazine derivatives with carbonyl compounds.
Introduction of the sulphonatobutyl group: This step involves sulfonation reactions using sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Ethylation: The final step involves the ethylation of the triazole ring using ethylating agents such as ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of EINECS 280-791-9 follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: These are used to ensure consistent reaction conditions and high yield.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
EINECS 280-791-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonatobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
EINECS 280-791-9 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of EINECS 280-791-9 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved include:
Enzyme inhibition: The compound can inhibit specific enzymes, leading to changes in metabolic pathways.
Receptor binding: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
EINECS 280-791-9 can be compared with other triazole derivatives:
3-ethyl-4-methyl-1,2,4-triazole: Similar structure but lacks the sulphonatobutyl group.
1,2,4-triazole-3-thiol: Contains a thiol group instead of the sulphonatobutyl group.
4-amino-1,2,4-triazole: Contains an amino group instead of the sulphonatobutyl group.
Uniqueness
The presence of the sulphonatobutyl group in EINECS 280-791-9 imparts unique chemical properties, making it more soluble in water and enhancing its reactivity in certain chemical reactions.
Properties
CAS No. |
83783-57-7 |
|---|---|
Molecular Formula |
C32H32F3N3O4S |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
4-[3-ethyl-2-[(E,3E)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]butane-2-sulfonate |
InChI |
InChI=1S/C32H32F3N3O4S/c1-4-36-26-16-15-25(32(33,34)35)21-27(26)38(19-18-22(3)43(39,40)41)30(36)12-9-13-31-37(5-2)28-20-24(14-17-29(28)42-31)23-10-7-6-8-11-23/h6-17,20-22H,4-5,18-19H2,1-3H3 |
InChI Key |
QZPYAODVJORLHZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C/C=C/C4=[N+](C5=C(N4CCC(C)S(=O)(=O)[O-])C=C(C=C5)C(F)(F)F)CC |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC=CC4=[N+](C5=C(N4CCC(C)S(=O)(=O)[O-])C=C(C=C5)C(F)(F)F)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)



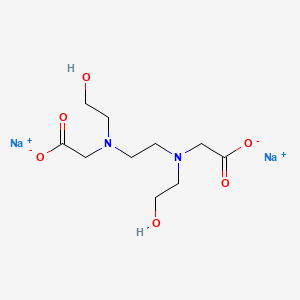
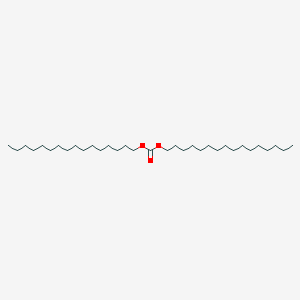
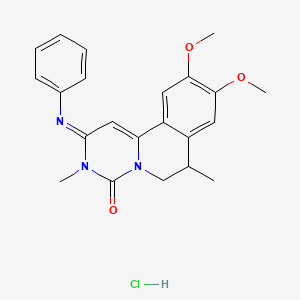

![6-(4-chlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12724555.png)
